![molecular formula C18H21NO3 B1253570 2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
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Overview
Description
2-methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol is a member of isoquinolines.
Scientific Research Applications
Molecular Docking and Therapeutic Potential
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol derivatives have been synthesized and studied for their potential inhibitory effects on various proteins. These compounds have shown significant interactions with proteins related to inflammation, cancer, retinoic acid, cholesterol esterase, microbial, and parasitic receptors. Their multifunctional properties highlight their potential as lead compounds in therapeutic research, especially in treating cancer and microbial infections (Nair et al., 2014).
Tubulin Polymerization Inhibition
Compounds with the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been modified to develop novel classes of tubulin-polymerization inhibitors. These have shown substantial in vitro cytotoxic activity, indicating their potential in cancer treatment, particularly in targeting tubulin assembly and disrupting microtubule formation (Wang et al., 2014).
Fluorescent and Colorimetric pH Sensor
A compound based on the aminoquinoline structure, including the 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol, has been developed as a biocompatible fluorescent and colorimetric pH sensor. This sensor's ability to differentiate between normal and cancer cells by pH alteration highlights its potential in biomedical applications, including cancer cell discrimination (Mandal et al., 2018).
PET Imaging Agents
Derivatives of 1,2,3,4-tetrahydroisoquinoline, including carbon-11 labeled variants, have been synthesized as potential positron emission tomography (PET) imaging agents for glioma tumors. Their ability to target specific cancer cells demonstrates their significance in diagnostic imaging and cancer research (Wang et al., 2007).
Zinc Ion Fluorescent Sensor
A fluorescent sensor based on an 8-aminoquinoline structure, incorporating elements like 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol, has been developed for detecting zinc ions. This sensor's high selectivity and sensitivity for Zn2+ ions, coupled with its potential in cell imaging studies, underscore its application in biological and chemical sensing (Pradhan et al., 2015).
properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-4-5-15-13(11-14)7-8-19-16(15)9-12-3-6-18(22-2)17(20)10-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3 |
InChI Key |
NYGNBPLXMNXERU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)CC3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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